

An In-depth Technical Guide to the Physical Properties of Tricyclohexylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricyclohexylmethanol*

Cat. No.: *B107322*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclohexylmethanol, a tertiary alcohol with the chemical formula $(C_6H_{11})_3COH$, is a sterically hindered molecule of significant interest in various fields of chemical research and development. Its unique structural characteristics, featuring three bulky cyclohexyl groups attached to a central carbinol carbon, impart distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of **tricyclohexylmethanol**, including detailed experimental protocols and spectroscopic data, to support its application in research and drug development.

General and Molecular Properties

Tricyclohexylmethanol is a white crystalline solid at room temperature. Its highly saturated and non-polar cyclohexyl rings dominate its physical behavior, leading to low solubility in polar solvents and a relatively high melting point for an alcohol of its molecular weight.

Table 1: General and Molecular Properties of **Tricyclohexylmethanol**

Property	Value	Reference(s)
CAS Number	17687-74-0	[1]
Molecular Formula	C ₁₉ H ₃₄ O	[1]
Molecular Weight	278.47 g/mol	[1]
Appearance	White solid	
IUPAC Name	Tricyclohexylmethanol	[1]
Synonyms	Tricyclohexylcarbinol, α,α -Dicyclohexylcyclohexanemethanol	[1]

Thermophysical Properties

The thermophysical properties of **tricyclohexylmethanol** are crucial for its handling, purification, and application in various processes.

Table 2: Thermophysical Properties of **Tricyclohexylmethanol**

Property	Value	Method	Reference(s)
Melting Point	94-96 °C	Lit.	
Boiling Point (Calculated)	781.72 K (508.57 °C)	Joback Method	
Enthalpy of Fusion (Calculated)	17.14 kJ/mol	Joback Method	
Enthalpy of Vaporization (Calculated)	74.56 kJ/mol	Joback Method	

Experimental Protocols

Melting Point Determination (Capillary Method)

A standard capillary melting point apparatus can be used to determine the melting point of **tricyclohexylmethanol**.^{[2][3]}

- Sample Preparation: A small amount of finely powdered, dry **tricyclohexylmethanol** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady rate of 1-2 °C per minute.
- Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination (Distillation Method - for high boiling liquids)

Due to its high calculated boiling point, experimental determination requires vacuum distillation to prevent decomposition. A standard laboratory distillation apparatus is used.^{[4][5][6]}

- Apparatus Setup: A distillation flask containing **tricyclohexylmethanol** and boiling chips is connected to a condenser, a collection flask, and a vacuum source with a manometer. The thermometer bulb should be positioned just below the side arm leading to the condenser.
- Heating and Vacuum: The system is evacuated to a specific pressure, and the flask is heated gently.
- Observation: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that pressure.

Solubility Profile

The bulky, non-polar cyclohexyl groups of **tricyclohexylmethanol** significantly influence its solubility. It is expected to be poorly soluble in water and other polar solvents, but more soluble in non-polar organic solvents.

Table 3: Solubility Properties of **Tricyclohexylmethanol**

Property	Value	Method	Reference(s)
Log of Water Solubility ($\log_{10}WS$) (Calculated)	-6.11	Crippen Method	
Octanol/Water Partition Coefficient ($\log P$) (Calculated)	5.458	Crippen Method	

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Sample Preparation: An excess amount of solid **tricyclohexylmethanol** is added to a known volume of the solvent in a sealed flask.
- Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Quantification: The concentration of **tricyclohexylmethanol** in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Crystallographic Data

The crystal structure of **tricyclohexylmethanol** has been determined by X-ray diffraction, providing precise information about its three-dimensional arrangement in the solid state.

Table 4: Crystallographic Data for **Tricyclohexylmethanol**

Parameter	Value	Reference(s)
CCDC Number	650234	[1]
Associated Article DOI	10.1088/0953-8984/19/17/176219	[1]
Crystal System	Data available from the CCDC	
Space Group	Data available from the CCDC	
Unit Cell Dimensions	Data available from the CCDC	

Experimental Protocols

Single-Crystal X-ray Diffraction

- Crystal Growth: Single crystals of **tricyclohexylmethanol** suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or by slow cooling of a saturated solution.
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates and molecular geometry.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of **tricyclohexylmethanol**.

¹H NMR Spectroscopy

Table 5: ¹H NMR Data for **Tricyclohexylmethanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

^{13}C NMR Spectroscopy

Table 6: ^{13}C NMR Data for **Tricyclohexylmethanol**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 7: FTIR Data for **Tricyclohexylmethanol**

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Mass Spectrometry (MS)

Table 8: Mass Spectrometry Data for **Tricyclohexylmethanol**

m/z	Relative Intensity	Assignment
195	Major Peak	$[\text{M} - \text{C}_6\text{H}_{11} - \text{H}_2\text{O}]^+$
95	High	
83	High	$[\text{C}_6\text{H}_{11}]^+$

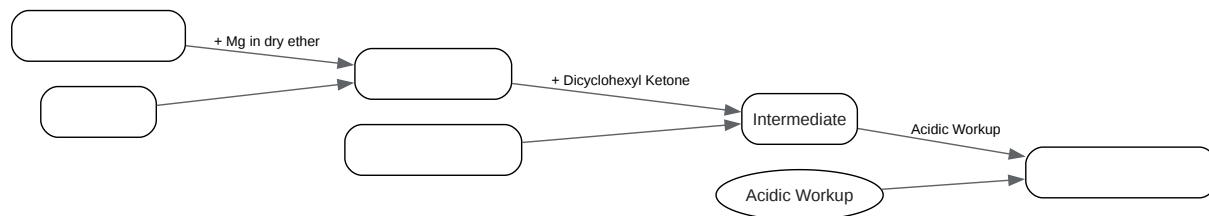
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Sample Preparation: A small amount of **tricyclohexylmethanol** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A reference standard such as tetramethylsilane (TMS) may be added.
- Data Acquisition: The NMR spectrum is acquired on a spectrometer, with typical experiments including ^1H and ^{13}C NMR.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.
- Spectral Analysis: Chemical shifts, coupling constants, and peak integrations are analyzed to assign the signals to the different protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy[14][15]

- Sample Preparation: The sample can be prepared as a thin film by casting from a solution (e.g., in CHCl_3), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[1]
- Data Acquisition: The FTIR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.
- Spectral Analysis: The positions and intensities of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.

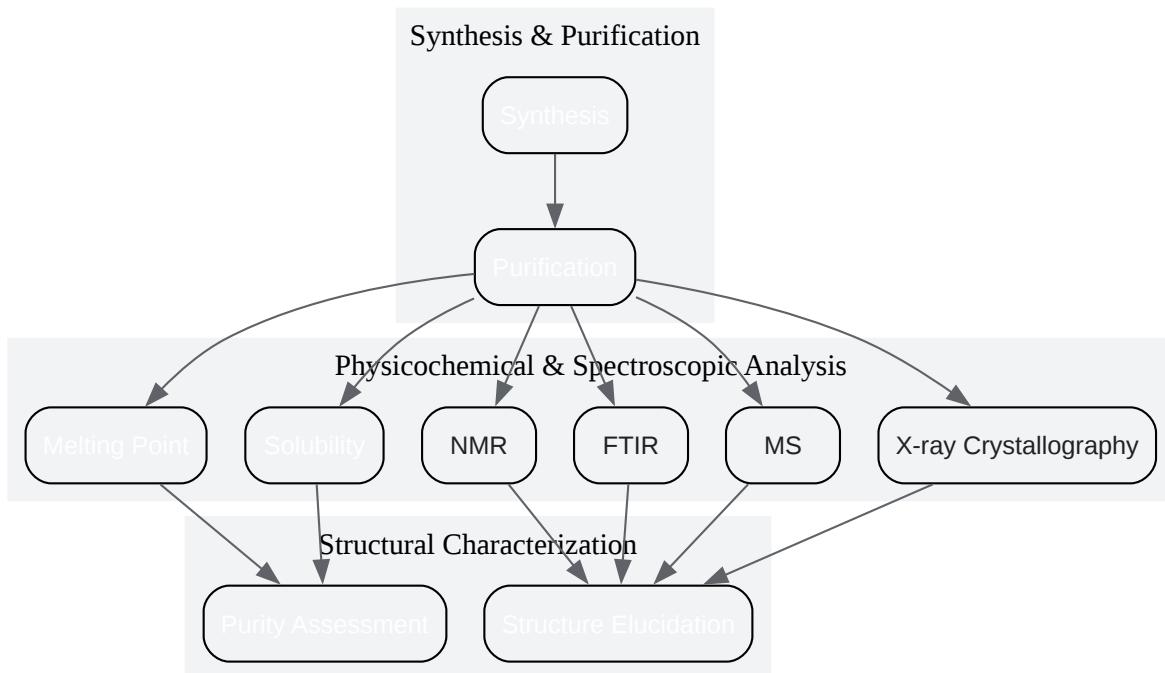

Mass Spectrometry (MS)[11][16][17]

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector.
- Spectral Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which provide information about the

molecular weight and structure of the compound.

Synthesis Workflow

A common method for the synthesis of tertiary alcohols like **tricyclohexylmethanol** is the Grignard reaction.



[Click to download full resolution via product page](#)

Caption: Synthesis of **Tricyclohexylmethanol** via Grignard Reaction.

Data Analysis Workflow

A general workflow for the characterization of **tricyclohexylmethanol** using the described analytical techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the Characterization of **Tricyclohexylmethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tricyclohexylmethanol | C₁₉H₃₄O | CID 87240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemconnections.org [chemconnections.org]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. rsc.org [rsc.org]
- 15. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]
- 16. whitman.edu [whitman.edu]
- 17. google.com [google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Tricyclohexylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107322#physical-properties-of-tricyclohexylmethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com